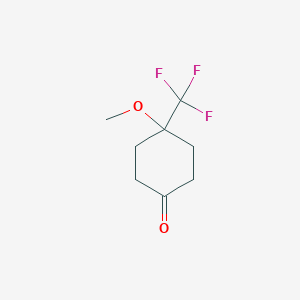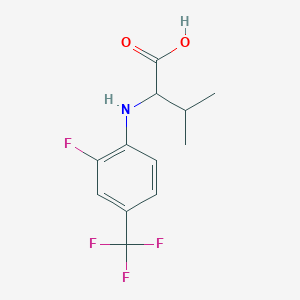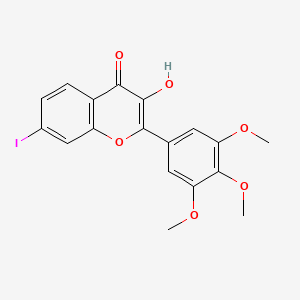
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C18H15IO6 It is a derivative of chromen-4-one, featuring a hydroxy group at position 3, an iodine atom at position 7, and a trimethoxyphenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe hydroxy group can be introduced via selective hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: Possible binding to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7-iodo-2-phenyl-4H-1-benzopyran-4-one: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
3-Hydroxy-7-iodo-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but with fewer methoxy groups, leading to variations in reactivity and applications.
Uniqueness
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
649551-70-2 |
|---|---|
Molecular Formula |
C18H15IO6 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H15IO6/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,21H,1-3H3 |
InChI Key |
VGVQTGFTHUJKSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)I)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
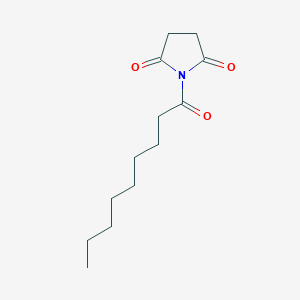
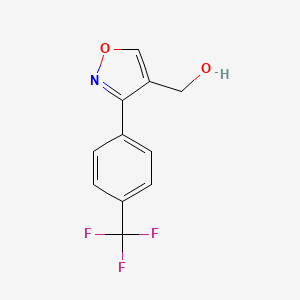
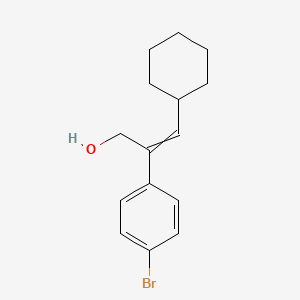

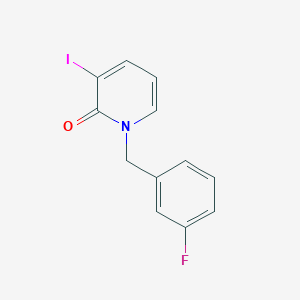
![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B8326890.png)
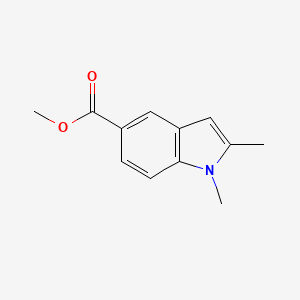
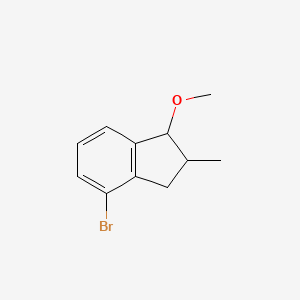
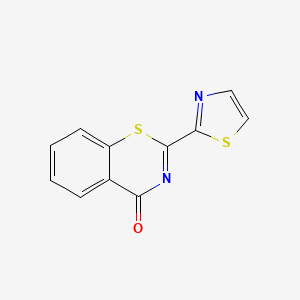
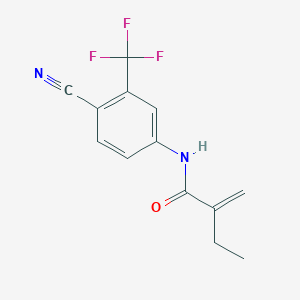
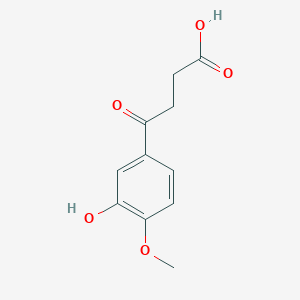
![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)
